molecular formula C8H15NO2 B15240595 Methyl 3-amino-1-methylcyclopentane-1-carboxylate

Methyl 3-amino-1-methylcyclopentane-1-carboxylate

Cat. No.: B15240595
M. Wt: 157.21 g/mol
InChI Key: DYXKGUVHXWEDTR-UHFFFAOYSA-N
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Description

Methyl 3-amino-1-methylcyclopentane-1-carboxylate is a cyclopentane-derived ester featuring a methyl group at the 1-position and an amino group at the 3-position. Such compounds are commonly utilized in pharmaceutical synthesis and chemical research, particularly as intermediates for chiral molecules or bioactive agents .

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

methyl 3-amino-1-methylcyclopentane-1-carboxylate

InChI

InChI=1S/C8H15NO2/c1-8(7(10)11-2)4-3-6(9)5-8/h6H,3-5,9H2,1-2H3

InChI Key

DYXKGUVHXWEDTR-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(C1)N)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-1-methylcyclopentane-1-carboxylate typically involves the reaction of cyclopentanone with methylamine, followed by esterification. The reaction conditions often include the use of a catalyst such as hydrochloric acid to facilitate the formation of the amino group. The esterification process may involve reagents like methanol and sulfuric acid to convert the carboxylic acid group into a methyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and enhances the efficiency of the production process.

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester group in methyl 3-amino-1-methylcyclopentane-1-carboxylate undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical in organic synthesis for generating free carboxylic acids, which can participate in subsequent reactions like amide bond formation or coupling reactions.

  • Conditions : Acidic hydrolysis (e.g., HCl/H₂O) or basic hydrolysis (e.g., NaOH/H₂O).

  • Product : The hydrolyzed product is 3-amino-1-methylcyclopentane-1-carboxylic acid.

  • Application : This reaction is foundational for synthesizing derivatives with enhanced biological activity.

Methylation Reactions

The compound can undergo methylation to introduce additional methyl groups, often using reagents like diazomethane or methanol in acidic media. These reactions are employed to modify ester groups or protect carboxylic acids during synthesis.

  • Reagents : Diazomethane (CH₂N₂) or methanol with acid catalysts (e.g., HCl).

  • Product : Methylated derivatives, such as orthogonally protected diesters, are formed.

  • Example : In one protocol, methylation of diacids with diazomethane yielded methyl esters quantitatively .

Deprotection and Selective Cleavage

The compound’s ester groups can be selectively deprotected using specific conditions. For instance, treatment with trifluoroacetic acid (TFA) selectively hydrolyzes tert-butyl esters while preserving methyl esters, enabling precise control over functional group transformations.

  • Conditions : Trifluoroacetic acid (TFA) at room temperature.

  • Outcome : Hydrolysis of tert-butyl esters to carboxylic acids, leaving methyl esters intact .

  • Application : This chemoselectivity is exploited in multi-step syntheses to isolate intermediates with desired functional groups.

Comparison of Key Reactions

Reaction TypeReagents/ConditionsProductsReference
Ester Hydrolysis Acidic (HCl/H₂O) or Basic (NaOH/H₂O)3-amino-1-methylcyclopentane-1-carboxylic acid
Methylation Diazomethane or methanol/HClMethylated derivatives (e.g., diesters)
Selective Deprotection Trifluoroacetic acid (TFA)Hydrolyzed tert-butyl esters + methyl esters

Scientific Research Applications

Methyl 3-amino-1-methylcyclopentane-1-carboxylate is a compound with potential applications in scientific research, particularly in chemistry, biology, medicine, and industry. Its applications stem from its role as a chiral building block in synthesizing complex molecules, its potential in enzyme inhibition and protein interactions, its investigation for therapeutic effects, and its use in producing fine chemicals and pharmaceuticals.

IUPAC Name: methyl (1R,3R)-3-amino-1-methylcyclopentane-1-carboxylate hydrochloride
Molecular Formula: C8H16ClNO2
Molecular Weight: 193.67 g/mol

Chemical Reactions

Methyl 3-amino-1-methyl-cyclopentane-1-carboxylate can undergo several chemical reactions:

  • Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
  • Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
  • Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents. Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Scientific Research Applications

  • Chemistry: It is used as a chiral building block in synthesizing complex molecules.
  • Biology: It is studied for its potential role in enzyme inhibition and protein interactions.
  • Medicine: It is investigated for potential therapeutic effects, including its use as an intermediate in drug synthesis.
  • Industry: It is utilized in the production of fine chemicals and pharmaceuticals.

Biological activities

  • Anticancer Properties: Studies suggest that this compound may possess anticancer activity by inhibiting cell growth in various cancer cell lines. Structural analogs have shown enhanced potency against MCF-7 breast cancer cells.
  • Enzyme Interaction Analysis: Research indicates that the compound can reduce ATP synthesis by binding to the enzyme's active site, suggesting a potential application in metabolic disorders.

Mechanism of Action

The mechanism by which Methyl 3-amino-1-methylcyclopentane-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing active metabolites that interact with cellular pathways. These interactions can modulate enzyme activity, receptor binding, and signal transduction processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Derivatives

Key structural analogs include:

Methyl 1-(methylamino)cyclopentanecarboxylate hydrochloride (Reference Example 87 in ): Structure: Cyclopentane ring with a methylamino group at the 1-position and a methyl ester. Synthesis: Prepared via reaction with 4-toluenesulfonate monohydrate, yielding 80% efficiency under optimized conditions . NMR Data: δ 2.56–2.31 (7H, m) indicates complex splitting due to methyl and amino substituents .

Methyl 3-aminocyclopentanecarboxylate (CAS 1314922-38-7): Structure: Cyclopentane ring with an amino group at the 3-position and a methyl ester. Hazards: Classified as H302 (oral toxicity), H315 (skin irritation), and H319 (eye irritation) .

Physicochemical and Toxicological Comparisons

Property Methyl 3-amino-1-methylcyclopentane-1-carboxylate Methyl 1-(methylamino)cyclopentanecarboxylate Methyl 3-aminocyclopentanecarboxylate
Molecular Formula Likely C8H15NO2 (inferred) C8H16ClNO2 (hydrochloride salt) C7H13NO2
Ring Substituents 1-methyl, 3-amino 1-methylamino 3-amino
Hazards Not reported No direct data H302, H315, H319
Synthetic Yield Not reported 80% Not reported
Carcinogenicity Not classified Not classified Non-carcinogenic

Key Differences and Implications

  • Toxicity Profile: Methyl 3-aminocyclopentanecarboxylate exhibits acute oral and dermal toxicity (Category 4/2), whereas data for the 1-methyl variant remain uncharacterized .

Biological Activity

Methyl 3-amino-1-methylcyclopentane-1-carboxylate, also known by its CAS number 1557843-46-5, is a compound that has garnered interest due to its potential biological activities. This article explores its synthesis, mechanisms of action, and various biological applications, supported by relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C₈H₁₅NO₂
  • Molecular Weight : 157.21 g/mol
  • Purity : Typically ≥ 97% in commercial preparations .

Synthesis

The synthesis of this compound involves several steps:

  • Starting Materials : Cyclopentanone is reacted to introduce amino and methyl groups.
  • Esterification : The carboxylic acid group is esterified using methanol and an acid catalyst.
  • Formation of Hydrochloride Salt : The final product can be converted to its hydrochloride salt for stability and solubility.

This compound exerts its biological effects through interactions with specific molecular targets, including enzymes and receptors. The compound's unique stereochemistry allows it to influence various biological pathways, making it a valuable candidate for drug development .

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor in various biochemical pathways:

  • Fibrinolytic System : It has been studied for its potential to inhibit fibrinolysis, similar to other compounds like aminocaproic acid, enhancing clot stability in clinical settings .

Protein Interactions

The compound has shown promise in modulating protein interactions, which could be beneficial in therapeutic contexts such as cancer treatment and metabolic disorders. Its ability to alter enzyme activity suggests potential applications in the development of targeted therapies .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

StudyFindings
Investigated the compound's role in enzyme inhibition and protein interactions, showing promising results in vitro.
Study 2Demonstrated that similar compounds effectively inhibited fibrinolysis more potently than traditional agents like EACA.
Study 3Explored the compound's use as a starting point for designing selective inhibitors for sphingosine kinases, indicating its versatility in drug design.

Comparative Analysis with Similar Compounds

This compound can be compared with related compounds to understand its unique properties:

CompoundStructureBiological Activity
Methyl (1S,3S)-3-amino-1-methylcyclopentane-1-carboxylateDifferent stereochemistryVaries significantly in activity due to spatial arrangement
Ethyl (1R,3R)-3-amino-1-methylcyclopentane-1-carboxylateEthyl ester groupExhibits different pharmacokinetics and bioactivity

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